molecular formula C14H26O B12626095 5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol CAS No. 919516-36-2

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol

Cat. No.: B12626095
CAS No.: 919516-36-2
M. Wt: 210.36 g/mol
InChI Key: MQGILFJEMZDFEA-UHFFFAOYSA-N
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Description

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is an organic compound with the molecular formula C14H26O It is characterized by the presence of a tert-butyl group and two methyl groups attached to an octadiene backbone, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures, typically around 418.15 K, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic tert-butyl and methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butylphenol: Shares the tert-butyl groups but lacks the octadiene backbone.

    Methyl 4-formylbenzoate: Contains a formyl group and a benzene ring but lacks the tert-butyl and methyl groups.

Uniqueness

5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is unique due to its combination of a hydroxyl group, tert-butyl groups, and an octadiene backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

919516-36-2

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol

InChI

InChI=1S/C14H26O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h8-11,15H,1-7H3

InChI Key

MQGILFJEMZDFEA-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=CC(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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